molecular formula C13H14N6O B7638909 5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole

5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole

Cat. No. B7638909
M. Wt: 270.29 g/mol
InChI Key: ROQQEIMIKFQCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. For example, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, the compound has been shown to have anticancer properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole is its diverse biological activities, which make it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases. Additionally, the compound's anticancer properties could be further explored for the development of new cancer therapies. Finally, the compound's potential use in the development of new antibacterial and antifungal agents could also be studied.

Synthesis Methods

The synthesis of 5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole involves the reaction of 5-phenyl-1,2,4-oxadiazole-3-carbaldehyde with propylhydrazine and sodium azide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is obtained in good yield and purity after purification by column chromatography.

Scientific Research Applications

5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

5-phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-2-6-12-15-17-18-19(12)9-11-14-13(20-16-11)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQQEIMIKFQCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=NN1CC2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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